2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

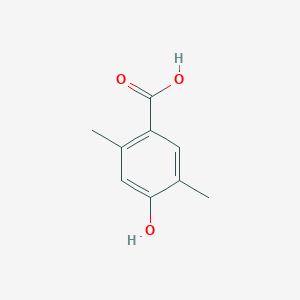

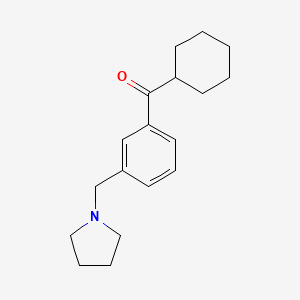

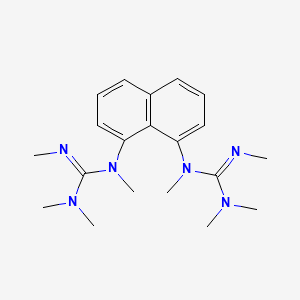

2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3 (BP-3), a chemical structurally related to 2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone, is widely used as a UV-filter in sunscreens for protecting human skin and hair from UV radiation damage. Research reveals that BP-3 undergoes metabolism by liver microsomes in both rats and humans, producing metabolites with varied estrogenic and anti-androgenic activities. These findings indicate the potential endocrine-disrupting effects of benzophenone derivatives, highlighting the importance of understanding their metabolism and activity for assessing health risks (Watanabe et al., 2015).

Environmental Presence and Effects

Studies have also focused on the environmental presence of benzophenone derivatives, including their detection in human plasma and urine after topical application, suggesting significant absorption and systemic exposure (Janjua et al., 2008). This widespread exposure raises concerns about their potential reproductive toxicity, as indicated by associations between high levels of BP-3 and alterations in birth weights and gestational ages, alongside impacts on fish and rat reproduction (Ghazipura et al., 2017).

Analytical Detection

Advances in analytical methods, such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS), have improved the detection of benzophenone-3 and its metabolites in biological samples. These methods provide a foundation for studying the percutaneous absorption processes and understanding the extent of human exposure to benzophenone derivatives (Tarazona et al., 2013).

Removal from Water

The development of tertiary amine-functionalized adsorption resins presents an environmentally friendly approach to removing benzophenone derivatives from water. This method showcases the potential for cleaner production techniques in mitigating the environmental impact of UV filters (Zhou et al., 2018).

Photopolymerization

Research into nitroxide-mediated photopolymerization highlights the utility of benzophenone derivatives in initiating polymerization reactions under UV irradiation. These compounds serve as photoinitiators, demonstrating the versatile applications of benzophenone derivatives beyond sunscreens, in fields such as materials science (Guillaneuf et al., 2010).

Mecanismo De Acción

Target of Action

It is known that benzophenone derivatives have shown antitumor activity, suggesting that they may target proteins involved in cell proliferation and survival .

Mode of Action

Benzophenone derivatives have been found to exhibit strong antitumor activity, suggesting that they may interact with their targets to inhibit cell proliferation .

Biochemical Pathways

Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may affect pathways related to cell proliferation and survival .

Result of Action

Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .

Propiedades

IUPAC Name |

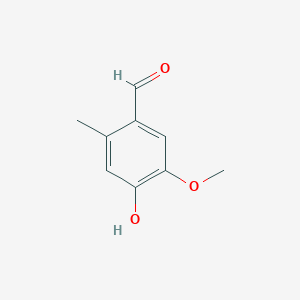

(2-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-5-7-17(14-16)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBYDKHHMREDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643410 | |

| Record name | (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-36-8 | |

| Record name | Methanone, (2-methoxyphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1604035.png)